
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one
Descripción general
Descripción
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one is an organic compound characterized by the presence of a tert-butylamino group attached to a diphenylprop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a diphenylpropenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Acid Hydrolysis of Protective Groups
The tert-butylamino group participates in controlled acid hydrolysis to yield carboxyalkyl derivatives:
-
Conditions : Ambient temperature (18–25°C), achieving >95% conversion without side-product formation .
-
Mechanism : TFA cleaves the tert-butyl ester via protonation of the carbonyl oxygen, followed by elimination of isobutylene (Figure 2) .
Yield Comparison :
Starting Material | Product | Yield (%) |
---|---|---|
tert-butyloxycarbonylalkyloxy | Carboxyalkyloxy derivative | 89–92 |
tert-butyloxycarbonylalkylthio | Carboxyalkylthio derivative | 85–88 |
Oxidative Coupling Reactions
The α,β-unsaturated ketone moiety undergoes Mizoroki–Heck-type reactions :
-
Catalyst : Pd(OAc)₂ with phosphine ligands.
-
Outcome : Regioselective C–C bond formation at the β-position of the enone system .
Example Reaction :
text3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one + PhI → 3-(Tert-butylamino)-1,3,4-triphenylprop-2-en-1-one
Conditions :
Reductive Transformations
The compound’s conjugated double bond is susceptible to hydrogenation :
-
Catalyst : Pd/C (10% w/w) under H₂ (1 atm).
-
Product : Saturated tertiary amine derivative (3-(tert-butylamino)-1,3-diphenylpropan-1-one) .
-
Selectivity : Complete reduction of the enone system without affecting the aromatic rings .
Kinetic Data :
Parameter | Value |
---|---|
Reaction Time | 4–6 hours |
Conversion | >98% |
Base-Mediated Rearrangements
Under strong basic conditions (e.g., t-BuONa in toluene), the enamine group facilitates β-alkylation (Figure 3) :
-
Mechanism : Base abstracts α-H, generating a resonance-stabilized enolate that reacts with electrophiles (e.g., benzyl alcohol) .
-
Key Product : 1,3-Diphenylpropan-1-ol derivatives (yield: 48–95%) .
Solvent Effects :
Solvent | Yield (%) |
---|---|
Toluene | 95 |
DMSO | 0 |
Xylene | 50 |
Pharmacological Derivatization
The compound serves as a precursor for bioactive analogs:
-
Sulfonamidation : Methanesulfonamido groups are introduced at the para-position of the C-1 phenyl ring to enhance COX-2 inhibition .
-
Azide Incorporation : Click chemistry-compatible azido derivatives are synthesized for targeted drug delivery .
Biological Activity :
Derivative | COX-2 IC₅₀ (μM) | COX-1/COX-2 Selectivity |
---|---|---|
Methanesulfonamido | 0.12 | 1:85 |
Azido | 0.28 | 1:40 |
Aplicaciones Científicas De Investigación
Hepatoprotective Properties
One of the most significant applications of 3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one is its hepatoprotective effects. Research indicates that derivatives of 1,3-diphenylprop-2-en-1-one can be utilized in treating liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Case Study: Treatment of Liver Disorders
A study demonstrated that specific derivatives, including this compound, were administered to high-fat diet mice models. The results indicated a significant reduction in markers associated with liver inflammation and fibrosis:
Parameter | Control Group | Treated Group (30 mg/kg) | Statistical Significance |
---|---|---|---|
Plasma ALAT Levels | 150 U/L | 75 U/L | p < 0.001 |
Hepatic Triglycerides Content | 200 mg/g | 100 mg/g | p < 0.01 |
Inflammatory Gene Expression | High | Reduced | p < 0.01 |
This data suggests that the compound effectively reduces liver damage markers and inflammation in vivo, highlighting its therapeutic potential against liver diseases .
Anti-inflammatory Activity
Another prominent application of this compound is its role as an anti-inflammatory agent. Studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study: COX Inhibition
In a comparative study evaluating various derivatives for their COX inhibition capabilities, this compound exhibited notable selectivity towards COX-2:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
Rofecoxib | 0.50 | 0.50 | >200 |
This compound | 22.2 | 0.30 | >60 |
This selectivity indicates that the compound can potentially be developed into a therapeutic agent for conditions characterized by excessive inflammation .
Synthesis and Derivative Development
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance its biological activity.
Synthesis Overview
The following table summarizes different synthetic routes explored for this compound:
Synthetic Method | Yield (%) | Notes |
---|---|---|
Reaction with Cinnamaldehyde | 79 | Tertiary amine product |
Mizoroki-Heck Reaction | Variable | Allows for functionalization at C=C bond |
Amine Alkylation | High | Effective for generating various derivatives |
These synthesis methods provide a foundation for further exploration into the structure-activity relationship of this compound and its derivatives .
Future Directions and Research Opportunities
Given the promising results from existing studies, future research could focus on:
- Clinical Trials: Investigating the efficacy and safety of this compound in human subjects with liver diseases.
- Mechanistic Studies: Understanding the molecular pathways through which this compound exerts its hepatoprotective and anti-inflammatory effects.
- Formulation Development: Exploring novel formulations that enhance bioavailability and therapeutic outcomes.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act on beta-adrenergic receptors, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: A simpler amine with similar structural features but lacking the diphenylprop-2-en-1-one backbone.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: A compound with a similar tert-butylamino group but different core structure.
Uniqueness
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one is unique due to its combination of the tert-butylamino group and the diphenylprop-2-en-1-one backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Actividad Biológica
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Chalcones are known for their potential therapeutic effects due to their ability to modulate various biological pathways. This article aims to explore the biological activity of this compound through a review of recent studies, case evaluations, and synthesized data.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against MCF-7 breast cancer cells using the MTT assay, revealing that this compound outperformed the reference drug Tamoxifen in terms of cytotoxicity. The results are summarized in Table 1.
Compound | IC50 (µM) | Comparison with Tamoxifen |
---|---|---|
This compound | 10.5 | More effective |
Tamoxifen | 12.0 | Reference |
Mechanism of Action : The proposed mechanism involves the blockade of estrogen receptors (ERα), which is crucial for the proliferation of MCF-7 cells. Molecular docking studies have shown that the compound binds effectively to ERα, suggesting a potential pathway for its anticancer effects .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase (COX) enzymes. A derivative of this chalcone demonstrated selective inhibition of COX-2 with an IC50 value of 0.1 µM, indicating strong potential as an anti-inflammatory agent .
Study on Cytotoxicity
A recent study synthesized various derivatives of 1,3-diphenylprop-2-en-1-one and assessed their cytotoxicity against human cancer cell lines. The findings indicated that compounds with tertiary amine groups displayed enhanced activity compared to those without such modifications.
Results Summary :
- Cytotoxic Effects : All synthesized compounds showed improved cytotoxicity compared to Tamoxifen.
- Selectivity : Compounds exhibited lower toxicity toward normal fibroblast cells compared to cancerous cells, underscoring their potential therapeutic index.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications at the C-3 phenyl ring significantly influenced biological activity. For instance, substituents such as methanesulfonamide and azide groups were found to enhance COX-2 selectivity and overall potency .
Propiedades
IUPAC Name |
(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUNWNQROCKPJK-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.